3-(3-hydroxy-3-methylbutyl)-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]benzamide
Description
3-(3-hydroxy-3-methylbutyl)-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Properties
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-20(2,24)7-6-15-4-3-5-16(12-15)19(23)21-17-13-26-14-18(17)22-8-10-25-11-9-22/h3-5,12,17-18,24H,6-11,13-14H2,1-2H3,(H,21,23)/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUACHWZCIIYJB-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NC2COCC2N3CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N[C@H]2COC[C@@H]2N3CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxy-3-methylbutyl)-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.
Introduction of the Hydroxy-Methylbutyl Group: The hydroxy-methylbutyl group can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with a ketone or aldehyde to form the desired alcohol.
Attachment of the Morpholinyl-Oxolan Group: The morpholinyl-oxolan group can be introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with an epoxide or halide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxy-3-methylbutyl)-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The morpholinyl-oxolan group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-hydroxy-3-methylbutyl)-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-hydroxy-3-methylbutyl)-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **3-(3-hydroxy-3-methylbutyl)-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]benzamide shares similarities with other benzamide derivatives, such as:
- N-(3-hydroxy-3-methylbutyl)-4-morpholin-4-ylbenzamide
- 3-(3-hydroxy-3-methylbutyl)-N-(4-morpholin-4-ylbenzyl)benzamide
Uniqueness
- Structural Features : The presence of both the hydroxy-methylbutyl group and the morpholinyl-oxolan group in the same molecule is unique and contributes to its distinct chemical and biological properties.
- Reactivity : The combination of functional groups allows for a wide range of chemical reactions and modifications, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
